({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine
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Overview
Description
The compound “({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” is a complex organic molecule that features a unique combination of heterocyclic structures. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. One common method involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then undergo further functionalization through alkylation reactions using various alkyl halides under phase transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of solid-phase synthesis techniques to streamline purification processes .
Chemical Reactions Analysis
Types of Reactions
“({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could introduce various functional groups at the bromine site .
Scientific Research Applications
“({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which “({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” exerts its effects involves interaction with specific molecular targets. For instance, imidazo[4,5-b]pyridine derivatives have been shown to act as antagonists of biological receptors such as angiotensin II and thromboxane A2 . These interactions can modulate various cellular pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Uniqueness
“({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]-N-(furan-2-ylmethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-2-5-20(9-12-4-3-6-21-12)10-14-18-13-7-11(16)8-17-15(13)19-14/h1,3-4,6-8H,5,9-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEHZGSKDBOFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CO1)CC2=NC3=C(N2)C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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